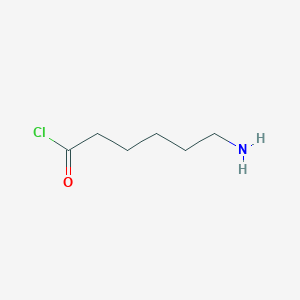
1-羟基萘-2-腈
描述
1-Hydroxynaphthalene-2-carbonitrile is a chemical compound . It is also known as 2-Cyano-1-naphthol .
Synthesis Analysis
A series of 116 small-molecule 1-hydroxynaphthalene-2-carboxanilides was designed based on the fragment-based approach and was synthesized according to the microwave-assisted protocol . The thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization makes the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .Molecular Structure Analysis
The molecular structure of N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide as a model compound was determined by single-crystal X-ray diffraction . The molecular structure of compound 11 consists of individual molecules which are stabilized by intramolecular O–H···O hydrogen bonds .Chemical Reactions Analysis
The mechanism has gone through a prominent reaction of the dipotassium 2,2-dicyanoethene-1,1-bis(thiolate) with Merrifield resin to generate polymer-supported 2,2-dicyanoethene-1,1-bis(thiolate) .Physical And Chemical Properties Analysis
The physical properties of 1-Hydroxynaphthalene-2-carbonitrile include a melting point of 176-177 degrees Celsius. Its molecular weight is 169.18 .科学研究应用
Inhibitors Against C-Jun N-Terminal Kinases
1-Hydroxynaphthalene-2-carboxanilides, which can be derived from 1-Hydroxynaphthalene-2-carbonitrile, have been studied as potential inhibitors against C-Jun N-Terminal Kinases (JNKs). JNKs are proteins involved in signaling processes that can detect, integrate, and amplify various external signals that may cause alterations in gene expression, enzyme activities, and different cellular functions .
Anticancer Applications
The compound has been used in the development of anticancer agents. In one study, molecular docking protocol was performed to predict the binding interactions of some known anticancer 1-hydroxynaphthalene-2-carboxanilides candidates .
Anti-Invasive Agents
A series of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides, derived from 1-Hydroxynaphthalene-2-carbonitrile, were prepared and characterized as potential anti-invasive agents .
Antimicrobial Properties
The compound has been tested against the reference strain Staphylococcus aureus and three clinical isolates of methicillin-resistant S. aureus as well as against Mycobacterium tuberculosis and M. kansasii .
5. Inhibitory Profile of Photosynthetic Electron Transport The compound has been tested for its inhibitory profile of photosynthetic electron transport in spinach (Spinacia oleracea L.) chloroplasts .
Cell Death-Inducing Effects
Ring-substituted 1-hydroxynaphthalene-2-carboxanilides, derived from 1-Hydroxynaphthalene-2-carbonitrile, have been shown to have cell death-inducing effects in cancer cell lines .
安全和危害
未来方向
In the future, molecular docking protocols could be used to predict the binding interactions of some known anticancer 1-hydroxynaphthalene-2-carboxanilides candidates . This could help in the development of novel and structurally diverse anticancer compounds that will be useful not only to treat cancer but also for the medication for other diseases caused by protein deregulation .
属性
IUPAC Name |
1-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUIBZLBWCUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501729 | |
| Record name | 1-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxynaphthalene-2-carbonitrile | |
CAS RN |
67176-26-5 | |
| Record name | 1-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-2-naphthonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline](/img/structure/B3055749.png)




![Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride](/img/structure/B3055759.png)




